N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
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Overview
Description
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluorophenyl group and a cyclopropyl-dihydropyridazinone moiety. Such compounds are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the 4-chloro-3-fluorophenyl intermediate.
Cyclopropyl-dihydropyridazinone synthesis: This involves the formation of the cyclopropyl-dihydropyridazinone ring through cyclization reactions.
Coupling reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the cyclopropyl-dihydropyridazinone under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide: can be compared with other acetamides and pyridazinone derivatives.
Similar compounds: N-(4-chlorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, N-(3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-4-3-10(7-12(11)17)18-14(21)8-20-15(22)6-5-13(19-20)9-1-2-9/h3-7,9H,1-2,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDYTQOYRZGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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